

Quantitative Potency and Selectivity of FSI-TN42

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Compound Focus: Fsi-TN42

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The following table summarizes the key quantitative data on **FSI-TN42**'s inhibitory profile, based on *in vitro* enzyme assays.

Inhibitor Name	Target	IC50 (ALDH1A1)	Selectivity (vs. ALDH1A2)	Binding Mechanism	Key Differentiating Features
FSI-TN42 (N42)	ALDH1A1	23 nM [1]	~800-fold (IC50 for ALDH1A2 = ~18 µM) [2] [1] [3]	Irreversible [2]	High specificity for ALDH1A1; avoids male infertility and hepatic lipodosis side effects associated with pan-ALDH1A inhibitors [2].
WIN 18,446	Pan-ALDH1A	Not Fully Quantified	Non-selective (inhibits ALDH1A1, ALDH1A2, and ALDH2) [2]	Presumed Irreversible	A pan-ALDH1A inhibitor; causes reversible male infertility and increased hepatic lipodosis, making it unsuitable for obesity treatment [2].
Disulfiram	ALDH1A1 & ALDH2	0.13 µM (ALDH1A1), 3.4 µM (ALDH2) [3]	Non-selective	Irreversible	A non-selective inhibitor; also inhibits USP2 and USP21 [3].

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CM10	ALDH1A1	Not Fully Quantified in Results	Selective (mentioned as an ALDH1A1 inhibitor) [4]	Information Not Specified	Cited in a study for enhancing the efficacy of KRAS-targeted cancer therapies by inhibiting ferroptosis [4].

Detailed Experimental Protocols for FSI-TN42

The key experiments validating **FSI-TN42**'s potency and efficacy are outlined below.

In Vitro Enzyme Inhibition Assay

- **Objective:** To determine the half-maximal inhibitory concentration (IC50) and selectivity of **FSI-TN42** against ALDH1A1 and other ALDH isoforms.
- **Methodology:**
 - **Enzymes:** Purified recombinant human ALDH1A1 and ALDH1A2 enzymes were used [2].
 - **Assay Conditions:** Enzyme activity was measured by monitoring the conversion of retinal to retinoic acid, which generates a fluorescent product, or by following the concomitant reduction of NAD⁺ to NADH, which can be measured by absorbance or fluorescence [2] [5].
 - **Inhibitor Testing:** **FSI-TN42** was tested at various concentrations against the enzymes. The reaction rates in the presence of the inhibitor were compared to control reactions without the inhibitor to calculate the percentage of activity inhibition and determine the IC50 value [2].
- **Key Findings:** The assay confirmed an IC50 of 23 nM for ALDH1A1 and an 800-fold selectivity over ALDH1A2. The binding was characterized as irreversible [2] [1].

Cell-Based Retinoic Acid (RA) Synthesis Assay

- **Objective:** To verify that **FSI-TN42** can inhibit RA production within a cellular context.
- **Methodology:**
 - **Cell Line:** A human cell line (type not specified in the results, but common choices include cancer cell lines known to express ALDH1A1) was used [2].

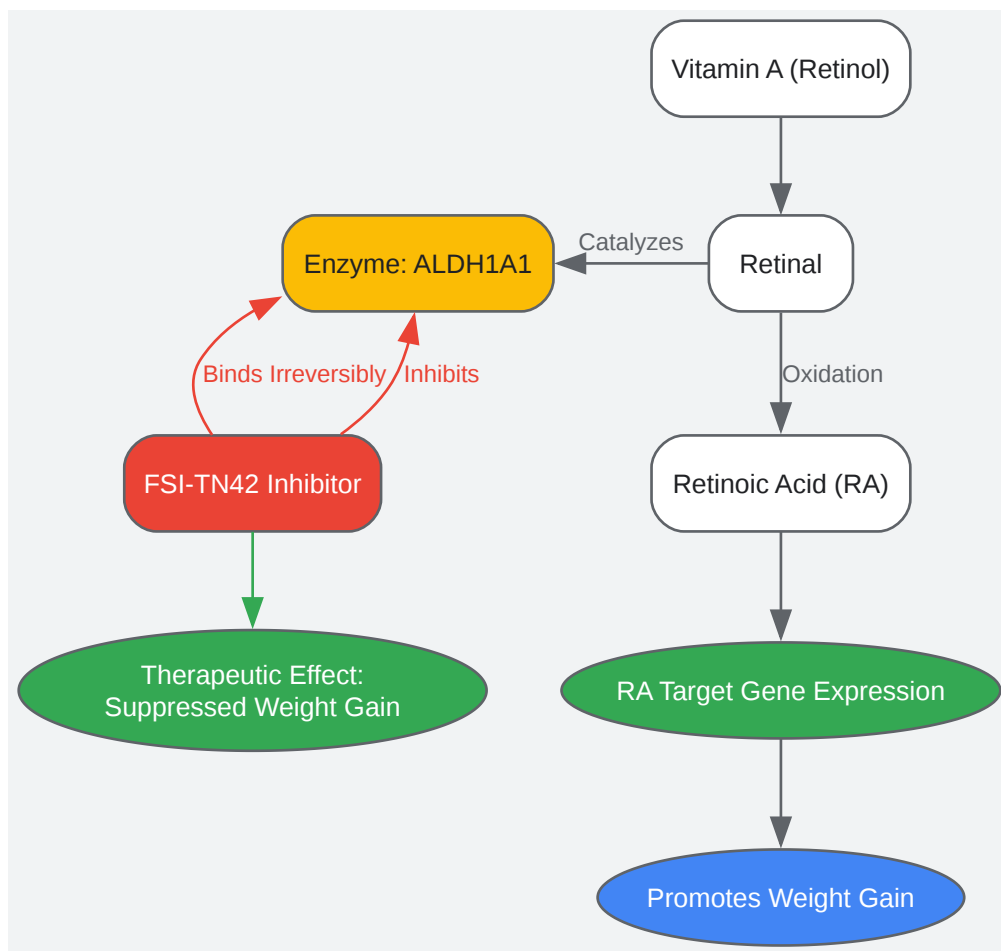
- **Treatment:** Cells were treated with **FSI-TN42**.
- **Measurement:** RA synthesis was quantified, likely using Liquid Chromatography-Mass Spectrometry (LC-MS) or a reporter gene assay driven by a retinoic acid response element (RARE) [2].
- **Key Findings:** **FSI-TN42** potently inhibited ALDH1A1-driven RA synthesis in cells without affecting ALDH1A2 activity, confirming its cellular activity and selectivity [2].

In Vivo Efficacy and Safety Study in Diet-Induced Obese Mice

- **Objective:** To evaluate the effects of **FSI-TN42** on weight gain and safety in a live animal model.
- **Methodology:**
 - **Animal Model:** C57BL/6J male mice were fed a high-fat diet (HFD) to induce obesity [2] [6].
 - **Treatment:** Obese mice were divided into groups and fed a moderate-fat diet (MFD) alone, or MFD supplemented with either **FSI-TN42** or WIN 18,446 for several weeks [6].
 - **Key Metrics:**
 - **Efficacy:** Body weight, fat mass, and lean mass were measured weekly [6].
 - **Safety:** Tissues (especially liver and testes) were collected for histopathological examination to check for toxicity like hepatic lipidosis (fatty liver) and testicular damage. Male fertility was also tested in a mating study [6] [7].
- **Key Findings:**
 - **Efficacy:** **FSI-TN42** significantly accelerated weight loss and reduced fat mass without decreasing lean mass, compared to the MFD-only control group [6].
 - **Safety:** Unlike the pan-inhibitor WIN 18,446, **FSI-TN42** did not cause significant hepatic lipidosis or male infertility [2] [6]. It did not alter food intake or activity levels but promoted preferential use of fat for energy [6].

Mechanism of Action and Biological Context

The diagram below illustrates the proposed mechanism by which **FSI-TN42** inhibits ALDH1A1 and its subsequent metabolic effects, particularly in the context of obesity.



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This mechanism is central to the proposed therapeutic application for obesity. It's worth noting that ALDH1A1 is also investigated in other fields, particularly in **oncology**, where its inhibition is being explored to overcome drug resistance in KRAS-mutant cancers and to target cancer stem cells [4] [5].

Interpretation and Research Implications

The data demonstrates that **FSI-TN42** is a highly potent and selective tool for probing ALDH1A1 function. Its clear superiority over older, non-selective inhibitors like WIN 18,446 and Disulfiram makes it a critical reagent for validating ALDH1A1 as a therapeutic target without the confounding effects of inhibiting other ALDH isoforms.

For your comparison guides, you may want to consider the following:

- **Advantages of FSI-TN42:** Its definitive selectivity profile and the availability of robust *in vivo* efficacy and safety data in a disease model make it a standout candidate for future development.
- **Considerations:** The available public data is pre-clinical. Furthermore, its irreversible binding mechanism, while contributing to potency, requires careful consideration for potential long-term translational applications.

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